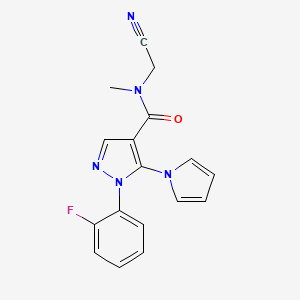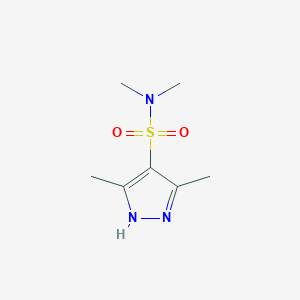![molecular formula C18H16F3N7 B2672447 3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine CAS No. 2380166-52-7](/img/structure/B2672447.png)
3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine core substituted with pyridinyl and piperazinyl groups, which are further functionalized with a trifluoromethyl group. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, chemical biology, and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyridazine core, followed by the introduction of the pyridinyl and piperazinyl groups. The trifluoromethyl group is usually introduced via nucleophilic substitution or other fluorination techniques.
- Step 1: Synthesis of Pyridazine Core:
- The pyridazine core can be synthesized through a Diels-Alder reaction between a suitable diene and a diazine compound.
- Reaction conditions: Reflux in an appropriate solvent such as acetonitrile or toluene.
- Step 2: Introduction of Pyridinyl and Piperazinyl Groups:
- The pyridinyl group can be introduced via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction).
- The piperazinyl group can be introduced through nucleophilic substitution using piperazine and a suitable leaving group.
- Reaction conditions: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., dimethylformamide).
- Step 3: Introduction of Trifluoromethyl Group:
- The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
- Reaction conditions: Base (e.g., cesium carbonate) and solvent (e.g., tetrahydrofuran).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
- Oxidation:
- The compound can undergo oxidation reactions, particularly at the piperazinyl and pyridinyl groups.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Oxidized derivatives with hydroxyl or carbonyl functionalities.
- Reduction:
- Reduction reactions can target the pyridazine core or the pyridinyl group.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with amine or alkyl functionalities.
- Substitution:
- The compound can undergo nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents, nucleophiles such as amines or thiols.
- Major products: Substituted derivatives with various functional groups.
科学研究应用
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.
- It has potential applications in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
- The compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-viral activities.
- It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
作用机制
The mechanism of action of 3-(Pyridin-4-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptors involved in inflammatory responses.
相似化合物的比较
Similar Compounds:
- 2-(Pyridin-2-yl)pyrimidine derivatives
- 4-(Trifluoromethyl)pyridine derivatives
- Piperazine-substituted pyridazines
- The unique combination of pyridazine, pyridinyl, piperazinyl, and trifluoromethyl groups in this compound provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. This makes it a valuable candidate for various applications in research and industry.
属性
IUPAC Name |
2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N7/c19-18(20,21)15-5-8-23-17(24-15)28-11-9-27(10-12-28)16-2-1-14(25-26-16)13-3-6-22-7-4-13/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDVCUXTGPEPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2672366.png)

![N-[(6-Methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2672368.png)

![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)

![2-Chloro-N-[1-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]acetamide](/img/structure/B2672377.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)

![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2672383.png)

![N-(2-(N-pentylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2672387.png)
